N-[(4-chlorophenyl)methyl]oxolan-3-amine
CAS No.: 1339621-32-7
Cat. No.: VC3079762
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339621-32-7 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]oxolan-3-amine |
| Standard InChI | InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-11-5-6-14-8-11/h1-4,11,13H,5-8H2 |
| Standard InChI Key | JYUUPLOPMPMEDO-UHFFFAOYSA-N |
| SMILES | C1COCC1NCC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1COCC1NCC2=CC=C(C=C2)Cl |
Introduction
Molecular Identity and Structural Characteristics
N-[(4-chlorophenyl)methyl]oxolan-3-amine, also referred to as 3-[(4-chlorobenzyl)tetrahydrofuran-3-amine] in some literature, belongs to the chemical class of amines and heterocyclic compounds. Specifically, it is an oxolane derivative with an amine group attached to a chlorophenyl moiety. This compound features a tetrahydrofuran (oxolane) ring connected to an amine that is further linked to a 4-chlorobenzyl group, creating a unique chemical structure with multiple functional groups that contribute to its chemical behavior and potential applications.
Identification Data
The compound is precisely identified through several standard chemical identifiers that allow for unambiguous recognition in chemical databases and literature, as detailed in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 1339621-32-7 |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]oxolan-3-amine |
| Alternative Name | N-(4-chlorobenzyl)tetrahydrofuran-3-amine |
This identification information is critical for researchers to locate, reference, and utilize the compound in their studies .
Structural Features
The molecular structure of N-[(4-chlorophenyl)methyl]oxolan-3-amine incorporates several key functional components that define its chemical behavior:
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An oxolane (tetrahydrofuran) ring - a five-membered cyclic ether
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A secondary amine group bonded to the oxolane ring at the 3-position
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A 4-chlorophenyl group connected to the amine via a methylene bridge
This arrangement of functional groups creates a molecule with several potential sites for chemical interactions, including the ether oxygen, the secondary amine, and the chloro-substituted aromatic ring. The presence of these diverse structural elements contributes to the compound's chemical versatility and potential utility in various research applications.
Physical and Chemical Properties
N-[(4-chlorophenyl)methyl]oxolan-3-amine possesses distinct physical and chemical properties that influence its behavior in various experimental conditions and applications. Understanding these properties is essential for researchers intending to work with this compound.
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature (based on similar compounds) |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and chloroform |
| Appearance | White to off-white solid (typical for similar compounds) |
| Molecular Weight | 211.69 g/mol |
Chemical Reactivity
The chemical reactivity of N-[(4-chlorophenyl)methyl]oxolan-3-amine is primarily dictated by its functional groups:
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The secondary amine group can participate in nucleophilic substitution reactions and can form amides when reacted with acyl chlorides or anhydrides.
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The chlorine atom on the aromatic ring provides a site for potential substitution reactions, particularly under catalytic conditions.
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The tetrahydrofuran ring contains an ether linkage that can interact with strong acids and certain metal catalysts.
These reactivity patterns make the compound potentially useful in various synthetic pathways and as an intermediate in the preparation of more complex molecules with biological or material science applications.
Synthesis Methods
The preparation of N-[(4-chlorophenyl)methyl]oxolan-3-amine typically involves multiple synthetic steps that must be carefully controlled to achieve high purity and yield. The literature describes several approaches to its synthesis, with variations depending on the scale and specific requirements of the preparation.
Laboratory Synthesis
The synthesis of N-[(4-chlorophenyl)methyl]oxolan-3-amine generally follows this reaction pathway:
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Reaction of 4-chlorobenzyl chloride with tetrahydrofuran in the presence of a suitable base
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The reaction is typically conducted under reflux conditions to ensure complete conversion
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Common bases employed include sodium hydroxide or potassium carbonate
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Purification is usually achieved through techniques such as recrystallization or column chromatography
The key challenge in the synthesis lies in controlling the regioselectivity of the reaction to ensure substitution occurs at the desired position of the tetrahydrofuran ring.
Industrial Scale Production
For larger-scale preparations, continuous flow reactors may be employed to enhance efficiency and scalability. These production methods focus on:
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Optimizing yield and purity through carefully controlled reaction conditions
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Implementing advanced purification techniques such as preparative HPLC or automated chromatography systems
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Ensuring consistent quality across production batches
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Minimizing waste and environmental impact through process optimization
These industrial approaches are particularly important when the compound is required in larger quantities for research or commercial applications.
Applications and Research Significance
N-[(4-chlorophenyl)methyl]oxolan-3-amine has potential applications across multiple scientific disciplines, although specific documented applications in the current literature appear somewhat limited.
Organic Synthesis Applications
The compound may serve as an important intermediate in the synthesis of more complex molecules:
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As a building block for heterocyclic compound libraries
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In the preparation of specialized ligands for catalysis
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As a precursor for materials with specific electronic or physical properties
The availability of multiple functional groups within the molecule provides synthetic chemists with various options for selective derivatization and incorporation into larger molecular structures.
Analytical Characterization
Proper characterization of N-[(4-chlorophenyl)methyl]oxolan-3-amine is essential for confirming its identity and purity before use in research applications.
Spectroscopic Properties
Standard analytical techniques used for characterization of this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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UV-Visible spectroscopy
These techniques provide complementary information about the compound's structure, functional groups, and purity.
Comparison with Related Compounds
Understanding the relationship between N-[(4-chlorophenyl)methyl]oxolan-3-amine and structurally similar compounds provides valuable context for its properties and applications.
Structural Analogs
A close structural analog is N-[(4-methoxyphenyl)methyl]oxolan-3-amine, which differs only in the substituent on the phenyl ring (methoxy group instead of chloro) . This comparison reveals how subtle structural changes affect physicochemical properties:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| N-[(4-chlorophenyl)methyl]oxolan-3-amine | C11H14ClNO | 211.69 g/mol | Chloro substituent on phenyl ring |
| N-[(4-methoxyphenyl)methyl]oxolan-3-amine | C12H17NO2 | 207.27 g/mol | Methoxy substituent on phenyl ring |
These structural differences can significantly impact properties such as solubility, reactivity, and potential biological activity, making comparative studies valuable for understanding structure-activity relationships.
Research Trends and Future Directions
While specific published research on N-[(4-chlorophenyl)methyl]oxolan-3-amine appears limited in the current literature, several potential research directions can be identified based on its structure and the properties of related compounds.
Emerging Applications
Future research may explore:
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Utilization as a building block in medicinal chemistry
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Development of novel synthetic methodologies using this compound as a model substrate
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Investigation of potential applications in materials science
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Study of its behavior in catalytic systems
Analytical Method Development
As interest in this compound potentially grows, advancement in analytical methods specific to its detection and quantification may include:
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Development of specialized HPLC or GC-MS methods
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Creation of specific spectroscopic fingerprinting techniques
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Implementation of rapid purity assessment protocols
These analytical advances would facilitate more consistent quality control and research reproducibility when working with this compound.
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